MDL-12,330A Hydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

MDL-12,330A Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies involving cyclic AMP signaling pathways.

Biology: Employed in studies to investigate the role of adenylyl cyclase in cellular processes.

Medicine: Explored for its potential therapeutic effects in conditions related to cyclic AMP signaling.

Wirkmechanismus

MDL-12,330A Hydrochloride exerts its effects by inhibiting adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP. This inhibition leads to a decrease in cyclic AMP levels, affecting various cellular processes. The compound also acts as a voltage-gated potassium channel blocker, extending the duration of action potentials and favoring insulin secretion. Additionally, it blocks calcium entry into cells .

Similar Compounds:

SQ 22,536: Another adenylyl cyclase inhibitor with similar properties.

NPS2143 Hydrochloride: A compound that also inhibits calcium entry.

H-89 Dihydrochloride Hydrate: A protein kinase inhibitor with overlapping applications.

Uniqueness: MDL-12,330A Hydrochloride is unique due to its dual role as an adenylyl cyclase inhibitor and a voltage-gated potassium channel blocker. This combination of actions makes it a valuable tool in research involving cyclic AMP signaling and cellular electrophysiology .

Biochemische Analyse

Biochemical Properties

MDL-12,330A hydrochloride interacts with several enzymes and proteins. It acts as a voltage-gated potassium channel blocker (KV), leading to the extension of action potential duration (APD) and favoring insulin secretion . It also blocks calcium (Ca 2+) entry .

Cellular Effects

MDL-12,330A hydrochloride has a profound impact on various types of cells and cellular processes. It has been used to block cyclic AMP signaling in mesenchymal stem/stromal cells (MSC) . It also influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, MDL-12,330A hydrochloride exerts its effects through several mechanisms. It acts as a voltage-gated potassium channel blocker, leading to the extension of action potential duration . This action favors insulin secretion . It also blocks calcium entry into cells .

Metabolic Pathways

MDL-12,330A hydrochloride is involved in several metabolic pathways. It plays a role in the adenylyl cyclase/cAMP signaling pathway

Vorbereitungsmethoden

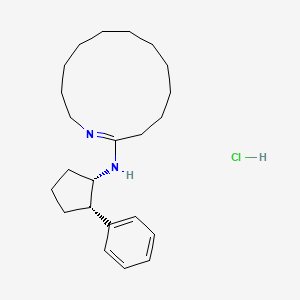

Synthetic Routes and Reaction Conditions: The synthesis of MDL-12,330A Hydrochloride involves the cyclization of a phenylcyclopentylamine derivative with azacyclotridec-1-ene. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of MDL-12,330A Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a product with a purity of ≥98% (HPLC). The compound is then isolated and purified through crystallization or other suitable methods .

Analyse Chemischer Reaktionen

Types of Reactions: MDL-12,330A Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Eigenschaften

IUPAC Name |

N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOPQUCSDBVAQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432999 | |

| Record name | MDL-12330A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40297-09-4 | |

| Record name | MDL-12330A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

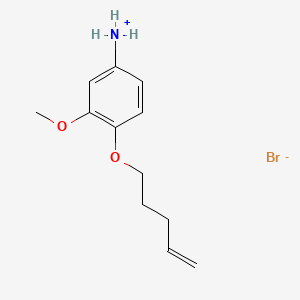

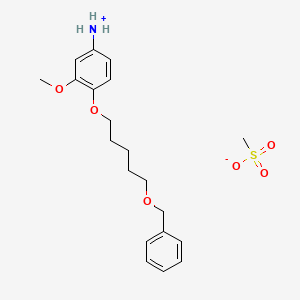

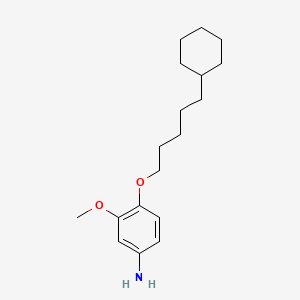

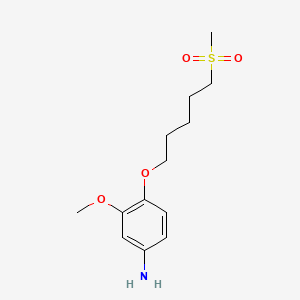

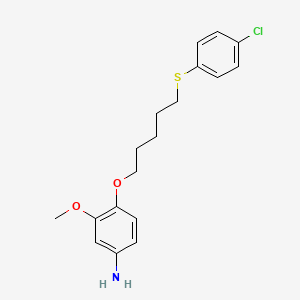

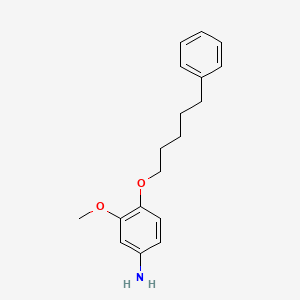

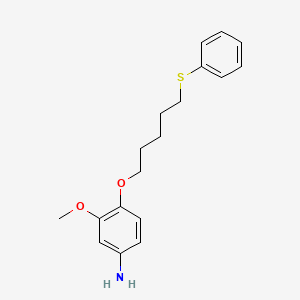

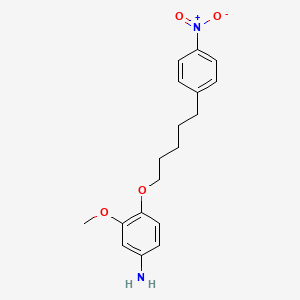

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of MDL-12330A?

A1: MDL-12330A is a potent and reversible inhibitor of adenylate cyclase (AC) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does MDL-12330A exert its inhibitory effect on adenylate cyclase?

A2: While the precise binding site of MDL-12330A on AC remains unclear, research suggests it directly interacts with the enzyme to block its catalytic activity, thus preventing the conversion of ATP to cyclic AMP (cAMP) [, , ].

Q3: What are the downstream consequences of inhibiting adenylate cyclase with MDL-12330A?

A3: Inhibiting AC with MDL-12330A leads to a decrease in intracellular cAMP levels. This reduction affects various cellular processes, as cAMP acts as a crucial second messenger in numerous signaling pathways [, , , , , , , , , , , , , , , , , , , , , , , , , ]. For example, MDL-12330A has been shown to inhibit:

- Duodenal bicarbonate secretion: MDL-12330A significantly reduced prostaglandin E2 (PGE2)-stimulated duodenal bicarbonate secretion, highlighting the role of cAMP in this process [].

- PACAP-induced epinephrine secretion: MDL-12330A selectively inhibited pituitary adenylate cyclase-activating polypeptide (PACAP)-induced epinephrine secretion in the adrenal gland, indicating a specific role of the cAMP pathway in this process [].

- cAMP-dependent chloride secretion: Studies in rat epididymal epithelia showed that MDL-12330A attenuated genistein-induced chloride secretion, a response dependent on basal protein kinase A activity and cAMP [].

Q4: What is the significance of MDL-12330A's selective inhibition of epinephrine but not norepinephrine secretion in response to PACAP?

A4: This selectivity highlights the complexity of intracellular signaling and suggests that PACAP-induced norepinephrine release may involve alternative pathways independent of cAMP, while epinephrine secretion is primarily regulated by a cAMP-dependent mechanism [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.